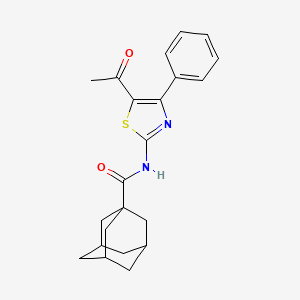

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-13(25)19-18(17-5-3-2-4-6-17)23-21(27-19)24-20(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h2-6,14-16H,7-12H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREVKYBOFAWGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The adamantane moiety is then introduced via a coupling reaction, followed by the addition of the carboxamide group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the adamantane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohol derivatives .

Scientific Research Applications

Biological Activities

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing thiazole and adamantane structures possess notable antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential for clinical applications in treating bacterial infections .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs .

Anticancer Potential

This compound has shown promise in anticancer research. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Antiviral Effects

The adamantane moiety is known for its antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Adamantane Core | Enhances lipophilicity and biological stability |

| Thiazole Ring | Contributes to antimicrobial and anticancer activities |

| Acetyl Group | May enhance solubility and bioavailability |

Case Studies

Several studies highlight the compound's potential applications:

- Antimicrobial Studies : A recent study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multiple strains, indicating a promising avenue for developing new antibiotics .

- Anticancer Activity : Research on thiazole derivatives indicated their ability to inhibit cancer cell proliferation in vitro. One study reported that these compounds induced apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

- Antiviral Properties : Similar adamantane-based compounds have been evaluated for their antiviral efficacy against influenza viruses. The mechanism of action involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and adamantane-based molecules, such as:

Thiazole derivatives: Known for their antimicrobial and anticancer activities.

Adamantane derivatives: Used in antiviral drugs like amantadine.

Uniqueness

What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide apart is its unique combination of a thiazole ring and an adamantane moiety, which provides a balance of biological activity and stability. This makes it a promising candidate for further research and development in various fields .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources for a comprehensive understanding.

Synthesis and Characterization

The synthesis of this compound involves the condensation of adamantane derivatives with thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane-linked thiazole exhibit significant antimicrobial properties. For instance, a series of related compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Key findings include:

- Broad-Spectrum Antibacterial Activity : Several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds 5c, 5g, 5l, 5m, and 5q were highlighted for their effectiveness .

- Antifungal Activity : Compounds such as 5b, 5l, and 5q exhibited strong antifungal properties against Candida albicans, indicating their potential as antifungal agents .

Anticancer Activity

The anti-proliferative effects of this compound were assessed against various human tumor cell lines. The results indicated:

- Inhibition of Tumor Cell Growth : Compounds derived from this scaffold demonstrated significant inhibitory effects on cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising compounds showed IC50 values in the low micromolar range .

- Mechanism of Action : Molecular docking studies suggested that these compounds can interact with key proteins involved in cancer cell proliferation, such as histone deacetylases (HDACs) and other targets associated with apoptosis induction .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antibacterial properties of adamantane-linked thiazole derivatives, researchers found that specific compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics. This indicates a potential for developing combination therapies that could enhance treatment efficacy against resistant strains.

Case Study 2: Anticancer Potential

A comprehensive study evaluated the anti-proliferative activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane derivatives against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through upregulation of pro-apoptotic markers like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism highlights their potential as effective anticancer agents .

Data Tables

| Compound | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| 5c | Antibacterial | 12.5 | Staphylococcus aureus |

| 5g | Antifungal | 8.0 | Candida albicans |

| 5e | Anti-proliferative | 6.7 | MCF-7 |

| 5k | Anti-proliferative | 4.9 | A549 |

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under alkaline conditions (e.g., KOH in ethanol) .

- Adamantane coupling : Nucleophilic substitution or amide bond formation using coupling agents like EDC/HATU to attach the adamantane-carboxamide moiety .

- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopic methods : H/C NMR for functional group verification and MS for molecular weight confirmation .

- X-ray crystallography : Programs like SHELX refine crystal structures, revealing bond angles and spatial arrangements .

- Computational validation : Tools like Multiwfn analyze electron density and molecular orbitals to corroborate experimental data .

Q. What preliminary biological screening methods are used to assess its activity?

- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity studies (MTT assay) against cancer cell lines .

- Antihypoxic models : Rodent studies under controlled hypoxia, comparing efficacy to reference drugs like Mexidol .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Dosage and purity : Ensure compound purity (>95% via HPLC) and standardized dosing (e.g., 1/10 LD in rodent models) .

- Model variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or animal strains may explain discrepancies. Replicate studies under identical conditions .

Q. What computational strategies are employed to predict binding mechanisms?

- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases), guided by Multiwfn-derived electron density maps .

- QSAR modeling : Correlate substituent effects (e.g., acetyl vs. nitro groups) with activity using regression analysis .

Q. How does modifying substituents (e.g., acetyl, phenyl) impact pharmacological properties?

- Acetyl group : Enhances metabolic stability by reducing oxidative degradation .

- Phenyl ring : Increases lipophilicity, improving membrane permeability but potentially reducing solubility . SAR studies show that electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance anticancer activity .

Q. What methodologies address low solubility in formulation development?

- Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in preclinical models .

Data Analysis and Experimental Design

Q. How are thermal stability and degradation profiles analyzed?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for adamantane derivatives) .

- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Q. What strategies validate target engagement in mechanistic studies?

Q. How are pharmacokinetic parameters (e.g., half-life, bioavailability) determined?

- In vivo pharmacokinetics : Administer IV/oral doses in rodents, with plasma concentration measured via LC-MS/MS .

- Caco-2 assays : Predict intestinal absorption in vitro .

Contradictions and Limitations

Q. Why might in vitro activity fail to translate to in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.